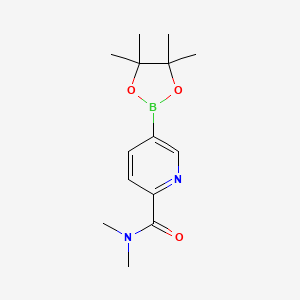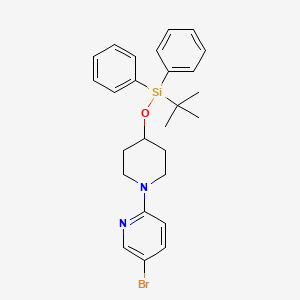
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine
Overview
Description
Scientific Research Applications
C-C Coupling and Nucleophilic Aromatic Substitution in Pyrimidine Synthesis :
- Verbitskiy et al. (2013) demonstrated the use of 5-bromopyrimidine in palladium-catalyzed aryl–aryl C–C coupling and SNH-reaction catalyzed by a Lewis acid. This study highlights the application of bromopyrimidine derivatives in synthesizing pyrimidines with specific substitutions, which are valuable in various chemical syntheses (Verbitskiy et al., 2013).
Inhibitors of Enzymatic Activities and Potential Antiviral Agents :
- Goudgaon et al. (1993) explored derivatives of bromopyrimidine as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds showed potential as selective anti-human-immunodeficiency-virus agents in human lymphocytes (Goudgaon et al., 1993).
N-Acetylglucosaminidase Inhibition :
- Schumacher-Wandersleb et al. (1994) discussed the preparation of an inhibitor for N-acetylglucosaminidase, an enzyme involved in the breakdown of glycoproteins and glycolipids. This study underlines the potential of bromopyrimidine derivatives in developing inhibitors for specific enzymes (Schumacher-Wandersleb et al., 1994).
Synthesis of Pyridine Derivatives and Biological Activities :
- Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These compounds were evaluated for their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Spectroscopic and Optical Studies for Medical Applications :
- Vural and Kara (2017) performed spectroscopic characterization of bromopyridine derivatives. Their study focused on the optical properties, which can be valuable in medical imaging and diagnostic applications (Vural & Kara, 2017).
Photocycloaddition in Organic Synthesis :
- Albrecht et al. (2008) explored the photocycloaddition of dihydropyrrol-2-ones and pyridin-2-ones, which are crucial in synthetic organic chemistry for constructing complex molecules (Albrecht et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN2OSi/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-18-29(19-17-22)25-15-14-21(27)20-28-25/h4-15,20,22H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKRJKWEMCDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)C4=NC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



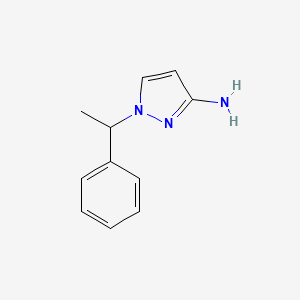
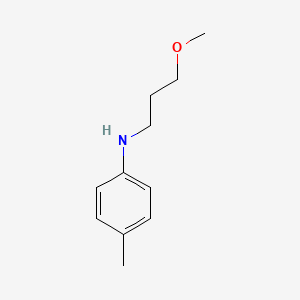
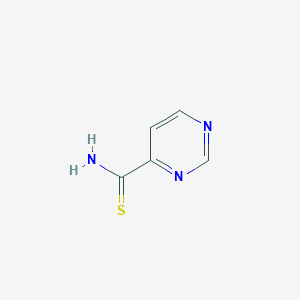
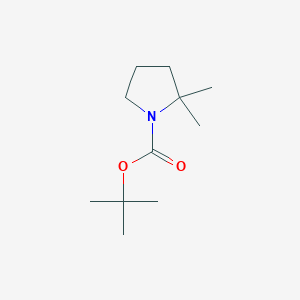
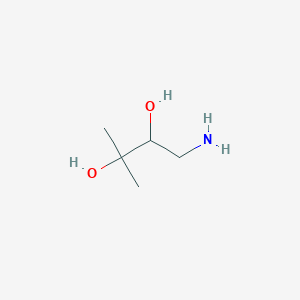
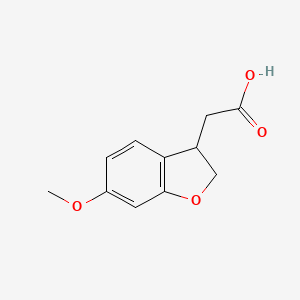
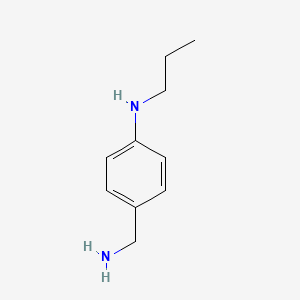
![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)
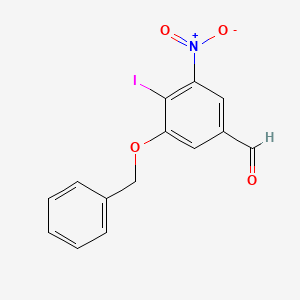

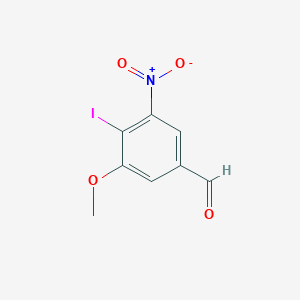
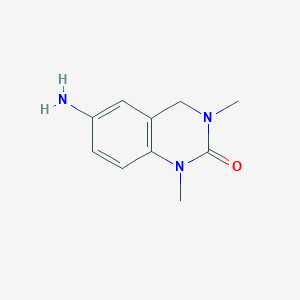
![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)
